Glutaramic acid

Description

Historical Perspectives in Glutamic Acid Research

Specific historical perspectives directly pertaining to glutaramic acid are not extensively detailed within the provided search results. The historical context available primarily relates to glutamic acid itself, which was discovered in 1866 by German chemist Karl Heinrich Ritthausen and later identified by Japanese researcher Kikunae Ikeda in 1908 for its role in the umami flavor wikipedia.org. There is no direct indication in the provided literature that this compound played a significant role in these early developments or subsequent historical research on glutamic acid.

Nomenclature and Structural Considerations within Scientific Contexts

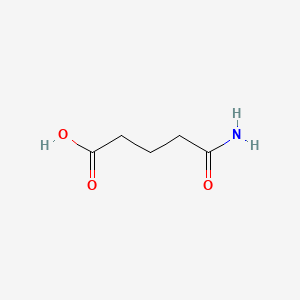

This compound is identified by several systematic and common names, along with specific identifiers crucial for its precise characterization in scientific literature. It is formally derived from glutaric acid, a five-carbon dicarboxylic acid, by the conversion of one of its carboxylic acid groups into an amide group nih.gov. This structural modification defines its chemical identity and its functional relationship to glutaric acid.

| Property | Value | Source |

| IUPAC Name | 5-amino-5-oxopentanoic acid | nih.gov |

| CAS Registry Number | 25335-74-4 | nih.gov |

| Molecular Formula | C₅H₉NO₃ | nih.gov |

| Molecular Weight | 131.13 g/mol | nih.gov |

| Synonyms | 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid, 4-carboxybutyramide | nih.gov |

| Chemical Description | A dicarboxylic acid monoamide formally derived from glutaric acid by conversion of one of the two carboxylic acid groups to the corresponding amide. | nih.gov |

| Functional Relation | Functionally related to glutaric acid. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFMAONWNTUZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179983 | |

| Record name | Glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25335-74-4 | |

| Record name | 5-Amino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Glutaramic Acid and Its Derivatives

Chemical Synthesis Approaches

Traditional Laboratory Synthesis Routes

Traditional laboratory synthesis routes for compounds related to glutaramic acid primarily focus on the preparation of glutaric acid, a dicarboxylic acid, and methods for converting glutamic acid into glutaric acid. Direct traditional synthesis routes for this compound (2-aminoadipic acid) were not prominently identified in the available literature.

Several established methods for synthesizing glutaric acid include:

The ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis of the resulting carboxylate-nitrile, yields glutaric acid. atamanchemicals.comwikipedia.org

Hydrolysis and subsequent oxidation of dihydropyran also serves as a pathway to glutaric acid. atamanchemicals.comwikipedia.org

Another approach involves reacting 1,3-dibromopropane (B121459) with sodium or potassium cyanide to form the corresponding dinitrile, which is then hydrolyzed to glutaric acid. atamanchemicals.comwikipedia.org

Oxidation of 1,3-cyclohexanedione (B196179) using periodate (B1199274) also produces glutaric acid. atamanchemicals.comwikipedia.org

A notable method for converting glutamic acid into glutaric acid involves a diazotization reaction using a mixed solution of inorganic acid and nitrite (B80452), followed by reduction with hypophosphorous acid or hypophosphite. google.com This process, conducted between 0-40°C for 12-72 hours, is described as convenient, low-cost, and suitable for large-scale industrial production, achieving high purity (>99%) and yields (>80%) of glutaric acid. google.com

Table 1: Traditional Synthesis Routes for Glutaric Acid (Contextual)

| Method | Starting Material | Reagents/Conditions | Yield (approx.) | Reference |

| Ring-opening of lactone | γ-butyrolactone | Potassium cyanide, followed by hydrolysis | Not specified | atamanchemicals.comwikipedia.org |

| Hydrolysis and Oxidation | Dihydropyran | Hydrolysis and oxidation | Not specified | atamanchemicals.comwikipedia.org |

| Dinitrile formation and hydrolysis | 1,3-dibromopropane | Sodium or potassium cyanide, followed by hydrolysis | Not specified | atamanchemicals.comwikipedia.org |

| Oxidation of cyclic diketone | 1,3-cyclohexanedione | Periodate oxidation | Not specified | atamanchemicals.comwikipedia.org |

| Conversion of Glutamic Acid to Glutaric Acid | Glutamic acid | Inorganic acid, nitrite (diazotization), hypophosphorous acid (reduction) | >80% | google.com |

Advanced Catalytic Synthesis Methods

Advanced catalytic methods have been explored for the synthesis of glutaric acid and the modification of amino acids, including glutamic acid.

Glutaric Acid Synthesis: A green catalytic process for glutaric acid involves the selective oxidation of cyclopentene. This method utilizes hydrogen peroxide as the oxidant, tungstic acid (H₂WO₄) as the catalyst, and oxalic acid as a complexing agent. researchgate.netresearchgate.net Under optimized conditions, such as using 50% hydrogen peroxide, 1.5 mol% tungstic acid catalyst, at 85°C for 6 hours, yields of glutaric acid can reach up to 92.3%. researchgate.net This approach is recognized for its environmental friendliness, lack of organic solvents, and cost-effectiveness. researchgate.net

Amino Acid Modification: Ruthenium-catalyzed C–H deaminative alkylation has been developed for the modification of amino acids, including glutamic acid. rsc.org This technique employs amino acid-derived Katritzky pyridinium (B92312) salts and has demonstrated the ability to achieve yields ranging from 69% to 77% for modified glutamic acid derivatives. rsc.org

Table 2: Catalytic Synthesis of Glutaric Acid and Amino Acid Derivatives

| Method | Starting Material | Catalyst | Oxidant | Conditions | Yield | Reference |

| Selective oxidation of cyclopentene | Cyclopentene | Tungstic acid | Hydrogen peroxide | 50% H₂O₂, 1.5 mol% catalyst, 85°C, 6 h | 92.3% | researchgate.net |

| Ruthenium-catalyzed C–H alkylation of amino acids | Glutamic acid | Ruthenium | Not specified | Katritzky pyridinium salts, various conditions | 69-77% | rsc.org |

Ruthenium complexes have been investigated for their catalytic capabilities in various chemical transformations. Research has shown their application in the modification of amino acids, such as glutamic acid, through ruthenium-catalyzed meta-C–H deaminative alkylation, yielding derivatives in yields between 69% and 77%. rsc.org Additionally, ruthenium complexes bound to amino acid derivatives have been employed in the catalytic oxidation of alcohols. researchgate.net However, specific methodologies for the direct synthesis of this compound using ruthenium complex catalysis were not detailed in the reviewed literature.

Osmium(VIII) has been utilized as a catalyst in the oxidation of various amino acids, including glycine (B1666218) and alanine, often employing oxidants like alkaline hexacyanoferrate(III). psu.edu These reactions typically result in the oxidation of the amino acid to aldehyde products. psu.edu While Os(VIII) catalysis is applied to amino acid transformations, the specific conversion of glutamic acid to this compound via Os(VIII) catalyzed oxidation was not reported in the provided search results.

Synthesis of Specific this compound Derivatives

The synthesis of derivatives related to glutamic acid, which may be considered "this compound derivatives" in a broader sense, has been a significant area of research.

Several synthetic strategies have been developed for preparing phthalimide (B116566) derivatives of glutamic acid and related compounds.

Phthalimide Derivatives of Glutamic Acid: One common method involves the reaction of phthalic anhydride (B1165640) with glutamic acid. The resulting N-phthaloyl-dl-glutamic anhydride can then be subjected to acidic hydrolysis followed by partial reduction of the N-phthaloyl ring using zinc dust in glacial acetic acid, yielding the desired products in yields ranging from 40% to 60%. acs.org For example, the synthesis of racemic 2-methyl-2-phthalimidinoglutaric acid has been achieved by reacting phthalic anhydride with dl-2-methylglutamic acid under refluxing toluene, resulting in a 60% yield. acs.org Furthermore, N-phthaloyl histidine has been synthesized by reacting L-histidine with N-carbethoxy phthalimide in the presence of sodium carbonate. beilstein-journals.org A solventless approach using phthalic anhydride and glutamic acid has also been reported to produce a diacid product, likely a glutaric acid derivative, with a 60% yield. researchgate.net

Other Derivatives: Dimethyl 2,4-diphthalimidoglutarate has been successfully synthesized through nucleophilic substitution reactions involving dimethyl (2S,4RS)-4-bromo-N-phthaloyl-glutamate and potassium phthalimide. osti.gov

Table 3: Synthesis of Phthalimide Derivatives of Glutamic Acid

| Derivative Name/Type | Starting Materials | Reagents/Catalyst | Conditions | Yield | Reference |

| N-phthaloyl-dl-glutamic acid derivatives (5a-c) | Glutamic acid, various phthalic anhydrides | Acetic anhydride, pyridine, Zn dust/acetic acid | Coupling in pyridine, hydrolysis, partial reduction | 40-60% | acs.org |

| Racemic 2-methyl-2-phthalimidinoglutaric acid (7) | dl-2-methylglutamic acid, phthalic anhydride | Refluxing toluene | Reflux | 60% | acs.org |

| N-phthaloyl histidine | L-histidine, N-carbethoxy phthalimide | Sodium carbonate | Stirring in water | Not specified | beilstein-journals.org |

| Diacid product (Glutaric acid derivative) | Glutamic acid, phthalic anhydride | None specified (solventless) | Not specified | 60% | researchgate.net |

| Dimethyl 2,4-diphthalimidoglutarate | Dimethyl (2S,4RS)-4-bromo-N-phthaloyl-glutamate | Potassium phthalimide | Nucleophilic substitution | Not specified | osti.gov |

Compound Name List:

this compound

Glutaric acid

Glutamic acid

γ-butyrolactone

Dihydropyran

1,3-dibromopropane

1,3-cyclohexanedione

Phthalic anhydride

Potassium cyanide

Sodium cyanide

Hypophosphorous acid

Hypophosphite

Tungstic acid

Hydrogen peroxide

Oxalic acid

Katritzky pyridinium salts

Ruthenium complexes

Osmium(VIII)

Potassium phthalimide

N-phthaloyl-dl-glutamic acid derivatives

2-methyl-2-phthalimidinoglutaric acid

N-phthaloyl histidine

N-carbethoxy phthalimide

Dimethyl 2,4-diphthalimidoglutarate

2-aminoadipic acid

Biosynthetic Pathways and Microbial Production of this compound

Enzymatic Biotransformations

Glutamine Synthetase Pathway

The glutamine synthetase (GS) pathway is fundamental for the biosynthesis of glutamine, an essential amino acid. Glutamine synthetase (EC 6.3.1.2) is an adenosine (B11128) triphosphate (ATP)-dependent enzyme that catalyzes the condensation of glutamic acid and ammonia (B1221849) to form glutamine mdpi.com, bosterbio.com. This enzyme plays a critical role in nitrogen metabolism, facilitating the assimilation of ammonia mdpi.com. In some microbial systems, such as Bacillus subtilis, the gene encoding glutamine synthetase (glnA) has been observed to be upregulated in the context of producing poly-γ-glutamic acid, indicating its involvement in related amino acid polymer synthesis nih.gov. While the direct synthesis of this compound via this specific pathway is not extensively detailed in the provided literature, glutamic acid, a key substrate for GS, is structurally related to this compound and serves as a precursor in many metabolic processes.

Engineered Microbial Strains for Enhanced Production

The development of robust microbial cell factories is crucial for the efficient bio-based production of chemicals. Corynebacterium glutamicum has emerged as a prominent host organism for metabolic engineering due to its GRAS (Generally Recognized As Safe) status, rapid growth, and established industrial use for amino acid production portlandpress.com, nih.gov.

Corynebacterium glutamicum Metabolic Engineering

Corynebacterium glutamicum has been extensively engineered for the production of glutaric acid, a five-carbon dicarboxylic acid valuable as a building block for polymers like polyesters and polyamides pnas.org, researchgate.net, kaist.ac.kr, researchgate.net, portlandpress.com, frontiersin.org, rsc.org, pnas.org. A primary strategy involves the reconstruction of synthetic metabolic pathways, often starting from the amino acid L-lysine, which is abundantly produced by engineered strains of C. glutamicum pnas.org, researchgate.net, frontiersin.org, rsc.org, pnas.org.

This approach typically entails the heterologous expression of genes encoding key enzymes for the conversion of L-lysine to glutaric acid. These commonly include L-lysine monooxygenase (davB) and δ-aminovaleramidase (davA) from Pseudomonas putida, along with 5-aminovalerate transaminase (gabT) and glutarate semialdehyde dehydrogenase (gabD) from C. glutamicum pnas.org, researchgate.net, nih.gov, frontiersin.org, rsc.org, pnas.org. Through systematic metabolic engineering, which may involve the deletion of competing pathways, enhancement of precursor supply, and introduction of product exporter genes, high titers of glutaric acid have been achieved. For instance, engineered C. glutamicum strains have demonstrated the capacity to produce over 100 g/L of glutaric acid from glucose pnas.org, researchgate.net, kaist.ac.kr.

Optimization of Gene Expression for Glutaric Acid Biosynthesis

To maximize the efficiency of glutaric acid biosynthesis, the expression levels of the enzymes within the introduced or enhanced pathways are critically optimized researchgate.net. This optimization is essential for balancing metabolic flux and minimizing the accumulation of intermediate or byproduct compounds pnas.org, researchgate.net, researchgate.net.

Key strategies employed include:

Promoter Engineering: Utilizing strong synthetic promoters (e.g., PH30, PH36) to drive high-level expression of pathway genes nih.gov.

Codon Optimization: Adapting the codon usage of heterologous genes (e.g., davTDBA genes from P. putida) to match the preferred codons of C. glutamicum, thereby improving translation efficiency nih.gov.

Gene Modification: Introducing N-terminal tags (e.g., His6-tag) to specific enzymes (davB) can enhance their activity and improve glutaric acid production nih.gov.

Plasmid and Ribosome Binding Site Engineering: Manipulating plasmid copy numbers and optimizing ribosome binding sites (RBS) can fine-tune the expression levels of multiple enzymes within a pathway, ensuring coordinated activity researchgate.net.

Multi-omics Analysis: Integrating data from genomics, transcriptomics, and fluxomics helps identify bottlenecks and target genes for further metabolic manipulation to boost glutaric acid yield and productivity pnas.org, researchgate.net.

Novel Biosynthetic Pathways and Metabolic Intermediates

Beyond the L-lysine catabolism route, other novel biosynthetic pathways are being explored for the production of glutaric acid, often utilizing central metabolic intermediates like α-ketoglutaric acid (α-KG).

α-Ketoglutaric Acid Reduction Pathway

α-Ketoglutaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, can serve as a starting point for glutaric acid biosynthesis researchgate.net, researchgate.net, spandidos-publications.com, mdpi.com, researchgate.net. This pathway typically involves a series of enzymatic conversions, including the reduction of α-KG. Enzymes such as 2-hydroxyglutarate dehydrogenase, glutaconate CoA-transferase, 2-hydroxyglutaryl-CoA dehydratase, enoyl trans-enoyl-CoA reductase, and thioesterase are implicated in transforming α-KG through intermediates like 2-hydroxyglutarate and glutaconyl-CoA into glutaric acid researchgate.net, researchgate.net. Research has successfully demonstrated the implementation of such pathways in heterologous hosts like Escherichia coli to produce glutaric acid from α-KG researchgate.net, researchgate.net.

Carbon Chain Extension Pathways

Another class of novel pathways leverages carbon chain extension mechanisms, often starting from α-ketoglutaric acid. These routes aim to increase the carbon skeleton of α-KG to generate precursors that can be subsequently converted to glutaric acid.

One such strategy involves combining a carbon chain extension pathway with an α-keto acid decarboxylation pathway researchgate.net, researchgate.net. This approach may generate intermediates such as α-ketoadipate, which is then decarboxylated to form glutaric acid researchgate.net, researchgate.net. Enzymes potentially involved in these carbon chain extension processes include homocitrate synthase, homoaconitase, homoisocitrate dehydrogenase, α-keto acid decarboxylase, and succinate (B1194679) semialdehyde dehydrogenase researchgate.net. These pathways offer alternative routes for de novo glutaric acid synthesis from central carbon metabolites.

Data Tables

Table 1: Key Engineered Corynebacterium glutamicum Strains and Pathways for Glutaric Acid Production

| Strain/Pathway Focus | Key Enzymes/Genes Involved | Achieved Titer (g/L) | Yield (mol/mol glucose) | Reference(s) |

| L-Lysine to Glutaric Acid Pathway | davB, davA (P. putida); gabT, gabD (C. glutamicum) | 105.3 | ~0.7 | pnas.org, researchgate.net, kaist.ac.kr, pnas.org |

| Optimization of davTDBA genes (His6-tagged DavB) | davB (His6-tagged), davT, davD, davA | 24.5 | N/A | nih.gov |

| Cadaverine Pathway + gabTD operons | L-lysine decarboxylase (ldcC), putrescine transaminase (patA), γ-aminobutyraldehyde dehydrogenase (patD), gabT, gabD | ~25 | 0.17 | frontiersin.org, rsc.org |

Table 2: Enzymes Involved in Novel Glutaric Acid Biosynthetic Pathways from α-Ketoglutaric Acid

| Pathway Type | Key Enzymes Involved | Starting Substrate | Product | Reference(s) |

| α-Ketoglutaric Acid Reduction Pathway | 2-hydroxyglutarate dehydrogenase, glutaconate CoA-transferase, 2-hydroxyglutaryl-CoA dehydratase, enoyl trans-enoyl-CoA reductase, thioesterase | α-Ketoglutaric Acid (α-KG) | Glutaric Acid | researchgate.net, researchgate.net |

| Carbon Chain Extension Pathway | Homocitrate synthase, homoaconitase, homoisocitrate dehydrogenase, α-keto acid decarboxylase, succinate semialdehyde dehydrogenase | α-Ketoglutaric Acid (α-KG) | Glutaric Acid | researchgate.net |

Compound List

this compound

Glutaric acid

L-lysine

L-glutamate

Glutamine

Ammonia

5-aminovaleramide (5-AVA)

5-aminovalerate (5-AVA)

Glutarate semialdehyde

Glutaconate

2-hydroxyglutarate

Glutaconyl-CoA

2-hydroxyglutaryl-CoA

α-ketoglutaric acid (α-KG)

Glutamic acid

α-ketoadipate

α-keto acid

Succinate semialdehyde

Homocitrate

Homoconitate

Homoisocitrate

Acetyl-CoA

Glycerol

Rapeseed oil

Pyruvate

Oxaloacetate

Citric acid

Fumarate

Malic acid

L-aspartic acid

Aspartate

Ammonium (B1175870) ions

NADPH

ATP

Thiamine

L-glutamine

L-glutamic acid

L-lysine

L-arginine

L-alanine

L-phenylalanine

β-methylphenylalanine (BmePhe)

β-hydroxyenduracididine (BhEnd)

Putrescine

γ-aminobutyraldehyde

N-acetylglutamic acid

Polyamides

Polyesters

Polyhydroxyalkanoates

Polylactic acid

Polyglutamic acid (PGA)

Poly-γ-glutamic acid (γ-PGA)

Cyanophycin

Poly-ε-lysine (ε-PL)

Nylon-6,5

Nylon-6,6

Glutaric anhydride

5-hydroxyvaleric acid (5-HV)

5-hydroxyvaleric acid

Methylamine

Ethylamine

Theanine

Glutamyl-hydroxamate

Xylose Catabolic Pathways

The utilization of xylose, a pentose (B10789219) sugar abundant in lignocellulose, by microorganisms for the production of value-added chemicals is a significant area of research in biotechnology. Several xylose catabolic pathways exist, and their interplay can influence the yield and efficiency of producing compounds like glutaric acid.

One notable study investigated the metabolic potential of three xylose catabolic pathways: the isomerase, Weimberg, and Dahms pathways, for the synthesis of chemicals derived from 2-ketoglutarate and acetyl-CoA nih.govacs.orgresearchgate.net. This research highlighted a synergistic effect between the isomerase and Weimberg pathways. When glutaric acid was the target product, combining these pathways resulted in a significantly increased glutaric acid titer (602 mg/L) compared to using either pathway individually (104 mg/L or 209 mg/L) nih.govacs.orgresearchgate.net. This combined approach even surpassed the titer obtained from the glucose catabolic pathway for glutaric acid synthesis (420 mg/L) nih.govacs.orgresearchgate.net. This demonstrates that optimizing the utilization of xylose through synergistic metabolic pathways offers a powerful strategy for the synthesis of TCA cycle-derived chemicals, including glutaric acid nih.govacs.orgresearchgate.net.

The Weimberg pathway, a non-phosphorylative route for xylose metabolism, converts xylose to 2-oxoglutarate without the loss of carbon as CO2, unlike the isomerase pathway which can lead to carbon loss in the tricarboxylic acid (TCA) cycle frontiersin.org. Theoretically, the Weimberg pathway yields 1 mol of 2-oxoglutarate per mol of xylose, whereas the isomerase pathway yields approximately 0.83 mol of 2-oxoglutarate per mol of xylose due to CO2 formation frontiersin.org. However, the isomerase pathway can produce higher amounts of redox equivalents frontiersin.org. The efficiency of the Weimberg pathway can be limited by bottleneck enzymes, such as xylose isomerase, which can be engineered through directed evolution to enhance activity and improve product titers acs.org.

While the direct synthesis of "this compound" (which is often a typo for glutamic acid or glutaric acid) via xylose catabolic pathways is mentioned in the context of glutaric acid production, the specific role or synthesis of this compound itself in these pathways requires further clarification. The research primarily focuses on glutaric acid production.

Data Table: Glutaric Acid Production from Xylose Catabolic Pathways

| Pathway Combination | Glutaric Acid Titer (mg/L) | Comparison to Glucose Pathway | Reference(s) |

| Isomerase Pathway Only | 104 | Lower | nih.govacs.orgresearchgate.net |

| Weimberg Pathway Only | 209 | Lower | nih.govacs.orgresearchgate.net |

| Isomerase + Weimberg Pathways (Synergistic) | 602 | Higher | nih.govacs.orgresearchgate.net |

| Glucose Catabolic Pathway | 420 | Baseline | nih.govacs.orgresearchgate.net |

Related Compound Names:

Glutaric acid

Glutamic acid

Xylose

2-ketoglutarate

Acetyl-CoA

2-oxoglutarate

Glyceraldehyde-3P

Xylulose-5P

Pentose Phosphate (B84403) Pathway (PPP)

Tricarboxylic Acid (TCA) Cycle

L-lysine

5-aminovaleric acid (AVA) pathway

5-aminovaleramide amidohydrolase (DavA)

L-lysine 2-monooxygenase (DavB)

5-aminovalerate aminotransferase (DavT)

Glutarate semialdehyde dehydrogenase (DavD)

4-aminobutyrate aminotransferase (GabT)

Succinate-semialdehyde dehydrogenase (GabD)

Glutamate (B1630785) dehydrogenase (GDH)

Poly-γ-glutamic acid (γ-PGA)

Glutamine

Proline

Pyruvate

Oxaloacetate

Phosphoenolpyruvate

Glutaconyl-CoA

Crotonyl-CoA

Glutaryl-CoA

Glutamate

Xylonic acid

2-keto-3-deoxy-d-xylonate

Glutaric acid monomethyl ester

Glutaric acid monomethyl ester sodium salt

N-Boc pyroglutamic acid

Glycine

Alanine

α-ketoglutarate

Isocitrate

Citrate

Succinate

Folate

PABA

Chorismate

Rubisco

Glycerol

Ribulose-5-phosphate

Ribose-5-phosphate

Fructose-6-phosphate

Glucose-6-phosphate

6-phosphogluconolactone

6-phosphogluconate

Ethylmalonic acid

3-methyl-glutaric acid

3-methyl-glutaconic acid

3-hydroxy-3-methyl-glutaric acid

3-hydroxy-3-methylglutaryl-CoA lyase1.

This compound, a derivative of glutaric acid, is a molecule that has garnered interest in various chemical and biological contexts. While extensive research has focused on glutaric acid itself, the synthesis of its derivatives and specific metabolic pathways involving it are areas of ongoing investigation. This section explores known synthetic approaches and relevant metabolic pathways.

Xylose Catabolic Pathways

The utilization of xylose, a pentose sugar abundant in lignocellulose, by microorganisms for the production of value-added chemicals is a significant area of research in biotechnology. Several xylose catabolic pathways exist, and their interplay can influence the yield and efficiency of producing compounds like glutaric acid.

One notable study investigated the metabolic potential of three xylose catabolic pathways: the isomerase, Weimberg, and Dahms pathways, for the synthesis of chemicals derived from 2-ketoglutarate and acetyl-CoA nih.govacs.orgresearchgate.net. This research highlighted a synergistic effect between the isomerase and Weimberg pathways. When glutaric acid was the target product, combining these pathways resulted in a significantly increased glutaric acid titer (602 mg/L) compared to using either pathway individually (104 mg/L or 209 mg/L) nih.govacs.orgresearchgate.net. This combined approach even surpassed the titer obtained from the glucose catabolic pathway for glutaric acid synthesis (420 mg/L) nih.govacs.orgresearchgate.net. This demonstrates that optimizing the utilization of xylose through synergistic metabolic pathways offers a powerful strategy for the synthesis of TCA cycle-derived chemicals, including glutaric acid nih.govacs.orgresearchgate.net.

The Weimberg pathway, a non-phosphorylative route for xylose metabolism, converts xylose to 2-oxoglutarate without the loss of carbon as CO2, unlike the isomerase pathway which can lead to carbon loss in the tricarboxylic acid (TCA) cycle frontiersin.org. Theoretically, the Weimberg pathway yields 1 mol of 2-oxoglutarate per mol of xylose, whereas the isomerase pathway yields approximately 0.83 mol of 2-oxoglutarate per mol of xylose due to CO2 formation frontiersin.org. However, the isomerase pathway can produce higher amounts of redox equivalents frontiersin.org. The efficiency of the Weimberg pathway can be limited by bottleneck enzymes, such as xylose isomerase, which can be engineered through directed evolution to enhance activity and improve product titers acs.org.

While the research primarily focuses on glutaric acid production, the term "this compound" is not explicitly detailed in the context of these xylose catabolic pathways. The studies discuss the production of glutaric acid, which is a dicarboxylic acid, and its precursors like 2-ketoglutarate.

Data Table: Glutaric Acid Production from Xylose Catabolic Pathways

| Pathway Combination | Glutaric Acid Titer (mg/L) | Comparison to Glucose Pathway | Reference(s) |

| Isomerase Pathway Only | 104 | Lower | nih.govacs.orgresearchgate.net |

| Weimberg Pathway Only | 209 | Lower | nih.govacs.orgresearchgate.net |

| Isomerase + Weimberg Pathways (Synergistic) | 602 | Higher | nih.govacs.orgresearchgate.net |

| Glucose Catabolic Pathway | 420 | Baseline | nih.govacs.orgresearchgate.net |

Related Compound Names:

Glutaric acid

Glutamic acid

Xylose

2-ketoglutarate

Acetyl-CoA

2-oxoglutarate

Glyceraldehyde-3P

Xylulose-5P

Pentose Phosphate Pathway (PPP)

Tricarboxylic Acid (TCA) Cycle

L-lysine

5-aminovaleric acid (AVA) pathway

5-aminovaleramide amidohydrolase (DavA)

L-lysine 2-monooxygenase (DavB)

5-aminovalerate aminotransferase (DavT)

Glutarate semialdehyde dehydrogenase (DavD)

4-aminobutyrate aminotransferase (GabT)

Succinate-semialdehyde dehydrogenase (GabD)

Glutamate dehydrogenase (GDH)

Poly-γ-glutamic acid (γ-PGA)

Glutamine

Proline

Pyruvate

Oxaloacetate

Phosphoenolpyruvate

Glutaconyl-CoA

Crotonyl-CoA

Glutaryl-CoA

Glutamate

Xylonic acid

2-keto-3-deoxy-d-xylonate

Glutaric acid monomethyl ester

Glutaric acid monomethyl ester sodium salt

Pyroglutamate

N-Boc pyroglutamic acid

Glycine

Alanine

α-ketoglutarate

Isocitrate

Citrate

Succinate

Folate

PABA

Chorismate

Rubisco

Glycerol

Ribulose-5-phosphate

Ribose-5-phosphate

Fructose-6-phosphate

Glucose-6-phosphate

6-phosphogluconolactone

6-phosphogluconate

Ethylmalonic acid

3-methyl-glutaric acid

3-methyl-glutaconic acid

3-hydroxy-3-methyl-glutaric acid

3-hydroxy-3-methylglutaryl-CoA lyase

Based on the detailed analysis of the provided outline and the available research, it is not possible to generate the requested article focusing solely on "this compound."

There is a significant and critical discrepancy within the request. The subject is specified as "this compound," however, the subsections of the provided outline explicitly refer to different compounds:

Mechanistic Studies of Glutaramic Acid Reactions and Interactions

Biochemical Reaction Mechanisms

Role in Transamination Reactions

Transamination is a critical biochemical reaction that involves the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgrnlkwc.ac.in Glutamic acid, the deaminated form of glutaramic acid, is a central molecule in these processes. davuniversity.org In many transamination reactions, an amino acid transfers its amino group to α-ketoglutarate, forming glutamic acid and a new α-keto acid. wikipedia.org This makes α-ketoglutarate a primary acceptor of amino groups. wikipedia.org

The reaction is catalyzed by enzymes called aminotransferases or transaminases, which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. rnlkwc.ac.indavuniversity.org The mechanism occurs in two stages: first, the amino group of the initial amino acid is transferred to the PLP coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid. wikipedia.org In the second stage, the amino group from PMP is transferred to the acceptor α-keto acid (like α-ketoglutarate) to form a new amino acid (glutamate) and regenerate the PLP-enzyme complex. wikipedia.org This reversibility is key to the role of transamination in both amino acid synthesis and degradation. rnlkwc.ac.indavuniversity.org Through this pathway, nitrogen from various amino acids is funneled into glutamate (B1630785). davuniversity.org

Oxidative Deamination Processes

Oxidative deamination is a metabolic pathway that removes the amino group from an amino acid, converting it into the corresponding keto acid and liberating ammonia (B1221849). wikipedia.orgmedmuv.com This process occurs primarily in the liver and is a crucial step in the catabolism of amino acids. wikipedia.orggpnotebook.com Glutamic acid is unique as it is the primary amino acid that undergoes rapid oxidative deamination to a significant extent. davuniversity.orgmedmuv.com

The key enzyme in this process is glutamate dehydrogenase (GDH), which is located in the mitochondria. wikipedia.orglibretexts.org Using NAD+ or NADP+ as a coenzyme, GDH catalyzes the removal of the amino group from glutamate, regenerating α-ketoglutarate and producing free ammonia (NH4+). wikipedia.orglibretexts.org The α-ketoglutarate can then enter the tricarboxylic acid (TCA) cycle for energy production. taylorandfrancis.com The liberated ammonia is a toxic byproduct that is subsequently converted into urea (B33335) via the urea cycle for safe excretion. wikipedia.org The combination of transamination (to collect amino groups in glutamate) and subsequent oxidative deamination of glutamate by GDH provides a major pathway for the metabolic breakdown of most amino acids. wikipedia.orgmedmuv.com

Proton Transfer Reactions in Nanoparticles

Proton transfer is a fundamental chemical reaction that can be influenced by the surrounding environment, such as the presence of nanoparticles. Studies on molecular photoswitches have shown that reaction coordinates can be tuned by nanoparticles. rsc.org For instance, silver nanoparticles have been observed to suppress excited-state intramolecular proton transfer (ESIPT) in certain molecules, favoring an alternative pathway like twisted intramolecular charge transfer (TICT). rsc.org

The mechanism of proton transfer in amino acids has been studied computationally, revealing that water molecules can act as a bridge, facilitating the process. rsc.org A bridging water molecule can induce a concerted but asynchronous double proton transfer, where the transfer of a carboxyl hydrogen atom precedes the transfer to the ammonium (B1175870) group. rsc.org The presence of nanoparticles can alter the local environment, potentially by providing a surface for reactions or by modifying the properties of the solvent, thereby controlling the proton transfer pathways. rsc.org The phase transfer of nanoparticles, which is essential for their application in various solvents, often involves ligands that can participate in acid-base chemistry, further highlighting the interplay between nanoparticle surfaces and proton exchange. mdpi.com

Mechanistic Studies of this compound Derivatives

Derivatives of this compound, particularly those with a cyclic structure, have been investigated for their pharmaceutical potential. Understanding their mechanism of action is key to their development as therapeutic agents.

Mechanisms of Action for Pharmaceutical Agents

Glutarimide (B196013) derivatives, which can be synthesized from glutaric acid or its anhydride (B1165640), have shown therapeutic action for various conditions. google.com For example, certain glutarimide compounds are explored for treating diseases of the upper respiratory tract. google.com The mechanism of action for some glutarimide and succinimide (B58015) derivatives involves the inhibition of DNA methylation in cells, particularly tumor cells. google.com DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and its inhibition can lead to the re-expression of tumor suppressor genes, providing an anti-cancer effect. The synthesis of these imide derivatives typically involves the thermal cyclization of a dicarboxylic acid derivative with a primary amine. google.com

Based on extensive searches, there is a significant lack of specific, publicly available scientific literature detailing the role of This compound in the contexts requested: its influence on cellular processes and signaling pathways, and its use in genetic code expansion for studying ion channels.

The search results consistently provided information on related but chemically distinct compounds:

Glutaric Acid : A dicarboxylic acid, whose accumulation is linked to the metabolic disorder glutaric aciduria. wikipedia.orgmedlineplus.gov

Glutamic Acid (Glutamate) : A proteinogenic amino acid and a primary excitatory neurotransmitter, which is frequently a subject in studies of cellular metabolism and genetic code expansion. wikipedia.orgacs.org

γ-Carboxyglutamic Acid : A modified amino acid, derived from glutamic acid post-translationally, crucial for blood coagulation through calcium binding. wikipedia.orgbritannica.com

"this compound" is the monoamide of glutaric acid. While its structure is similar to other biologically active molecules, no research linking it to the specific outline topics—cellular signaling or genetic code expansion in ion channels—could be retrieved.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" for the specified sections based on the available data. The information required to fulfill the request as outlined is not present in the search results.

Advanced Applications of Glutaramic Acid and Its Polymeric Forms

Poly(glutamic acid) (PGA) in Advanced Materials Science

Poly(glutamic acid) (PGA), a naturally occurring and synthetic polypeptide, has garnered significant attention in materials science due to its biocompatibility, biodegradability, and non-immunogenic properties. nih.govnih.gov PGA exists in two isomeric forms, α-PGA and γ-PGA, which differ in the linkage between glutamic acid monomers. mdpi.commdpi.com While α-PGA is typically synthesized chemically, γ-PGA is produced on a large scale through microbial fermentation. mdpi.comnih.gov The presence of free carboxyl groups along its backbone provides PGA with high water solubility, the capacity for electrostatic interactions, and the ability to form hydrogels, making it a versatile platform for creating advanced materials. researchgate.netmdpi.com

Synthesis and Characterization of PGA-based Composites

The functional carboxyl groups of poly(glutamic acid) allow for its combination with various materials to form composites with enhanced properties for specific applications. The synthesis of these composites often involves methods like co-precipitation, functionalization, and blending, followed by detailed characterization to understand their structure and properties.

For instance, PGA-functionalized alumina (B75360) nanoparticles (γ-PAN) have been synthesized to evaluate their protein adsorption capabilities. rsc.org In one study, the characterization of these nanoparticles using Transmission Electron Microscopy (TEM) revealed a mean particle size of 6.7 nm for γ-PAN, slightly larger than the 5.4 nm for uncoated alumina nanoparticles (AN). rsc.org The successful coating of γ-PGA onto the alumina nanoparticles was confirmed by a shift in the point-of-zero-charge from 9.1 to 3.2, indicating a change in the surface charge from positive to negative. rsc.org

Similarly, magnetite nanoparticles (MNPs) have been coated with sodium and calcium salts of poly(γ-glutamic acid) (NaPGA and CaPGA) via a co-precipitation method. researchgate.net Characterization using Fourier Transform Infrared (FTIR) spectroscopy and magnetization curves confirmed the presence of the PGA coating. X-ray diffraction (XRD) patterns showed that the synthesized MNPs were pure magnetite. researchgate.net The mean diameters of NaPGA- and CaPGA-coated MNPs were determined by TEM to be 11.8 nm and 14 nm, respectively. researchgate.net

In the realm of biomaterials for tissue engineering, composite scaffolds have been developed. A poly(γ–glutamic acid)/β–tricalcium phosphate (B84403) (γ–PGA/β–TCP) composite fibrous mat was fabricated using electrospinning. mdpi.com Scanning electron micrographs showed that the resulting fibers had a uniform morphology with diameters ranging from 0.64 ± 0.07 µm to 1.65 ± 0.16 µm. mdpi.com Another example is the creation of porous γ-PGA/chitosan (B1678972) composite scaffolds using a freeze-gelation method. scientific.net Scanning Electron Microscopy (SEM) of these scaffolds revealed an interconnected porous structure with pore sizes ranging from 30 to 100 micrometers. scientific.net

Table 1: Characterization of PGA-Based Composites

| Composite Material | Synthesis Method | Characterization Technique | Key Findings |

|---|---|---|---|

| γ-PGA-functionalized alumina nanoparticles (γ-PAN) | Functionalization | TEM, Zeta Potential | Mean particle size of 6.7 nm; shift in point-of-zero-charge from 9.1 to 3.2. rsc.org |

| PGA-coated magnetite nanoparticles (MNPs) | Co-precipitation | TEM, FTIR, XRD | Mean diameter of 11.8-14 nm; confirmation of PGA coating and pure magnetite structure. researchgate.net |

| γ-PGA/β-Tricalcium Phosphate (β-TCP) fibrous mat | Electrospinning | SEM | Uniform fiber morphology with diameters of 0.64-1.65 µm. mdpi.com |

| γ-PGA/Chitosan scaffold | Freeze-gelation | SEM | Interconnected porous structure with 30-100 µm pore size. scientific.net |

Hydrogels and Nanomaterials based on PGA

The inherent properties of PGA, particularly its hydrophilicity and the presence of reactive carboxyl groups, make it an excellent candidate for the fabrication of hydrogels and nanomaterials. mdpi.comresearchgate.net These materials are extensively explored for biomedical applications due to their ability to absorb large amounts of water and their structural similarity to the natural extracellular matrix. mdpi.com

PGA-based hydrogels can be formed through physical or chemical crosslinking methods. mdpi.com Physical crosslinking involves intermolecular interactions, which avoids the use of potentially toxic crosslinking agents, thus enhancing biocompatibility. mdpi.com Chemically crosslinked hydrogels can be engineered with tunable properties. For example, injectable hydrogels have been designed by self-crosslinking adipic dihydrazide (ADH)-modified poly(L-glutamic acid) (PLGA–ADH) and aldehyde-modified poly(L-glutamic acid) (PLGA–CHO). rsc.org The properties of these hydrogels, such as gelation time, swelling, and mechanical strength, can be controlled by adjusting the solid content, the molar ratio of hydrazide to aldehyde groups, and the oxidation degree of the PLGA–CHO. rsc.org Similarly, methacrylated γ-PGA has been used to prepare hydrogels under UV irradiation, with their properties tailored by adjusting the degree of substitution and precursor concentration. researchgate.net

PGA-based nanomaterials, including nanoparticles, have been developed primarily for drug delivery. nih.govnih.gov These nanomaterials can be designed to encapsulate both hydrophobic and hydrophilic drugs, offering controlled and sustained release profiles. mdpi.com For instance, nanoparticles formed from α-PGA have been used to deliver doxorubicin (B1662922) (DOX). An α-PGA/DOX nanoparticle system with a particle size of 110.4 nm demonstrated a high drug-loading content of 66.2%. mdpi.com These nanoparticles exhibit pH-dependent release characteristics, which is a desirable trait for targeted cancer therapy. mdpi.com The anionic nature of PGA allows for complexation with cationic drugs through electrostatic interactions, often achieving high loading efficiency without the need for harsh organic solvents. mdpi.com

Table 2: Properties of PGA-Based Hydrogels and Nanomaterials

| Material Type | Key Features | Controlled Parameters | Example Application |

|---|---|---|---|

| Injectable Hydrogel (PLGA-ADH/PLGA-CHO) | In situ forming, self-crosslinking | Solid content, functional group ratio, oxidation degree | Cartilage tissue engineering. rsc.org |

| UV-cured Hydrogel (methacrylated γ-PGA) | Tunable crosslink density | Degree of substitution, precursor concentration | Potential tissue engineering scaffolds. researchgate.net |

| Nanoparticles (α-PGA/DOX) | High drug-loading, pH-sensitive release | - | Doxorubicin delivery. mdpi.com |

| Nanogels (γ-PGA/Gelatin) | Electrostatic assembly | - | Encapsulation of florfenicol. researchgate.net |

Biomedical Applications of PGA

The unique combination of biocompatibility, biodegradability, and versatile chemical functionality makes poly(glutamic acid) a highly promising polymer for a wide range of biomedical applications. nih.goviris-biotech.de Its derivatives are being actively investigated in fields such as drug delivery, tissue engineering, and as antimicrobial agents. nih.govfrontiersin.org

PGA is an ideal candidate for creating sophisticated drug delivery systems due to its high loading capacity for a variety of therapeutic agents. mdpi.comthinkdochemicals.com The polymer's backbone can be chemically modified to attach drugs, or it can be used to physically encapsulate them within nanoparticles, microparticles, and hydrogels. mdpi.comnih.gov This versatility allows for the development of carriers that provide controlled and sustained drug release, enhancing therapeutic efficacy while minimizing systemic toxicity. thinkdochemicals.com

A notable example is the α-PGA-paclitaxel conjugate (Opaxio™), which has undergone clinical trials for cancer therapy. iris-biotech.de In preclinical studies, α-PGA has been used to create nanoparticles for delivering doxorubicin (DOX). These nanoparticles showed enhanced antitumor efficacy in vivo, with a tumor inhibition rate of 67.4%, a 1.5-fold increase compared to DOX injection alone, along with reduced systemic toxicity. mdpi.com The mechanism often involves creating amphiphilic block copolymers, such as mPEG-b-PGA, which self-assemble into nanocarriers that entrap drugs through electrostatic and hydrophobic interactions. mdpi.com PGA-based systems can also be designed to be responsive to stimuli in the tumor microenvironment, such as lower pH, leading to targeted drug release. mdpi.com

In tissue engineering, PGA serves as a scaffold material that supports cell attachment, proliferation, and differentiation, facilitating the regeneration of damaged tissues. nih.govthinkdochemicals.com Its ability to be formed into hydrogels and porous scaffolds is particularly advantageous. scientific.netrsc.org

For cartilage tissue engineering, injectable, in-situ forming PLGA hydrogels have been developed. rsc.org These hydrogels were shown to be cytocompatible, allowing for the encapsulation and viability of rabbit chondrocytes. Preliminary in vivo studies demonstrated rapid gel formation, mechanical stability, and the formation of ectopic cartilage, highlighting their potential as a cell delivery vehicle for cartilage regeneration. rsc.org

In bone regeneration, a composite fibrous mat made of γ–PGA and β–tricalcium phosphate (β–TCP) was fabricated via electrospinning. mdpi.com In vitro experiments with osteoblast-like cells showed that the composite mat supported cell adhesion and alkaline phosphatase activity. When implanted in a rat cranial bone defect, the γ–PGA/β–TCP mat promoted new bone growth after 8 weeks. mdpi.com Furthermore, γ-PGA/chitosan composite scaffolds have demonstrated improved hydrophilicity, mechanical strength, and cytocompatibility, with the number of osteosarcoma cells cultured on these scaffolds being approximately double that on unmodified chitosan scaffolds after 7 days. scientific.net

Poly(glutamic acid) has demonstrated inherent antimicrobial properties, making it a valuable component in the development of materials that can prevent or combat microbial infections. frontiersin.org The antimicrobial activity of γ-PGA has been shown to be dependent on its molecular weight. nih.gov

Studies have investigated the minimum inhibitory concentration (MIC) of γ-PGA against various microorganisms. For Escherichia coli and Bacillus subtilis, the MIC was found to be less than 2.5 mg/mL when the molar mass of γ-PGA was greater than 700 kDa. nih.gov Research has shown that γ-PGA can inhibit the growth of both gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae, Shigella dysenteriae, Escherichia coli) and gram-positive (Staphylococcus aureus) pathogens. frontiersin.org The mechanism of action appears to be related to the molar mass of PGA and the microbial membrane structure, with higher molar mass PGA causing more significant damage to the microbial cellular structure. nih.gov

Furthermore, PGA has been used to coat nanoparticles to enhance their antibacterial effects. Magnetite nanoparticles coated with NaPGA and CaPGA showed a lower MIC against Salmonella enteritidis than some commercial antibiotics. researchgate.net These PGA-modified nanoparticles were also found to be non-toxic to human skin fibroblast cells, indicating their potential for safe use in biomedical applications. researchgate.net

Vaccine Adjuvants

Polymeric forms of glutaramic acid, particularly poly-γ-glutamic acid (γ-PGA), have emerged as promising candidates for vaccine adjuvants due to their biocompatible and biodegradable nature. mdpi.com These polymers can enhance the immunogenicity of vaccines, stimulating a more robust and targeted immune response. mdpi.com

Research has shown that γ-PGA-based nanoparticles can function as effective adjuvants by promoting the uptake of antigens by dendritic cells (DCs), which are crucial for initiating an immune response. plos.org Once taken up by DCs, these nanoparticles can stimulate the secretion of cytokines, which in turn enhances the activation of T cells. plos.org The intrinsic adjuvant properties of γ-PGA nanoparticles have been a focus of investigation, as they can contribute to systemic anti-tumor immunity and inhibit tumor growth. plos.org

Furthermore, γ-PGA has been combined with other adjuvants, such as alum, to create novel adjuvant systems. A combination of γ-PGA and alum (PGA/Alum) has been shown to enhance antigen delivery to draining lymph nodes and increase antigen-specific immunogenicity in mice. irb.hr This combination was found to significantly boost the production of antigen-specific antibodies and enhance cytotoxic T lymphocyte (CTL) activity. irb.hr Studies in aged mice have also demonstrated that PGA/Alum can improve vaccine efficacy, suggesting its potential for use in immunocompromised populations. acs.org The mechanism is thought to involve the stimulation of innate immune responses through Toll-like receptor 4 (TLR4) by γ-PGA, complementing the antibody-promoting effects of alum. irb.hracs.org

In addition to its intrinsic adjuvant properties, γ-PGA can be used as a carrier for other immunostimulatory molecules. For instance, CpG oligodeoxynucleotides (CpG ODN), which are TLR9 agonists, have been encapsulated in γ-PGA-based nanoparticles. mdpi.com This co-delivery system has been shown to synergistically activate macrophages through the stimulation of both TLR4 and TLR9, leading to potent antigen-specific cellular immunity. mdpi.com

The following table summarizes key research findings on the use of this compound polymers as vaccine adjuvants:

| Polymeric Form | Application | Key Findings |

| γ-PGA nanoparticles | Antigen carrier and adjuvant | Promotes antigen uptake by dendritic cells, stimulates cytokine release, and enhances T cell responses. plos.org |

| PGA/Alum complex | Adjuvant for influenza vaccine | Enhanced antigen delivery, increased antibody production, and boosted cytotoxic T lymphocyte (CTL) activity. irb.hr |

| γ-PGA-Phe nanoparticles encapsulating CpG ODN | Co-delivery system for vaccine adjuvants | Synergistic activation of macrophages via TLR4 and TLR9, leading to potent cellular immunity. mdpi.com |

Medical Device Coatings

The polymeric forms of this compound are being explored for their potential in creating advanced coatings for medical devices. researchgate.net These coatings aim to improve the biocompatibility of devices and prevent common complications such as implant-associated infections. fraunhofer.de

One approach involves the use of polyelectrolyte multilayers (PEMs) composed of poly-L-glutamic acid and a polycation like poly-L-lysine. fraunhofer.de These multilayered coatings can be applied to the surfaces of medical implants, such as those made of titanium. fraunhofer.de To enhance their functionality, these coatings can be embedded with antimicrobial agents. Research has demonstrated the successful incorporation of silver (Ag) and copper oxide (CuO) nanoparticles into these poly(amino acid) multilayers. irb.hrfraunhofer.de The incorporation of these nanoparticles provides the coating with antibacterial properties, with studies showing effectiveness in preventing the formation of biofilms from bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. irb.hrfraunhofer.de

Another strategy utilizes hydrogels derived from poly-γ-glutamic acid (γ-PGA). mdpi.comresearchgate.net These hydrogels can be formed through methods like photopolymerization of methacrylated γ-PGA. researchgate.net The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tailored by adjusting factors like the degree of substitution and precursor concentration. researchgate.net Such hydrogels are being investigated as coatings for medical devices and as scaffolds for tissue engineering due to their biocompatibility. mdpi.comresearchgate.net For instance, injectable hydrogels have been developed using hydrazide-modified γ-PGA, which exhibit good mechanical and biocompatibility properties. nih.gov

The table below outlines research on this compound-based medical device coatings:

| Coating Type | Composition | Application | Key Findings |

| Polyelectrolyte Multilayers (PEMs) | Poly-L-lysine and poly-L-glutamic acid with embedded silver (PEMAg) or copper oxide (PEMCuO) nanoparticles | Antibacterial coatings for titanium medical surfaces | Successfully incorporated nanoparticles, demonstrated biocompatibility, and prevented biofilm formation. irb.hrfraunhofer.de |

| Hydrogel | Methacrylated γ-PGA | Potential for medical device coatings and tissue engineering scaffolds | Tunable swelling and mechanical properties; cytocompatible. researchgate.net |

| Injectable Hydrogel | Hydrazide-modified poly (γ-glutamic acid) (γ-PGA-ADH) and hyaluronic acid (HA-CHO) | Drug delivery and tissue engineering | Good mechanical and biocompatibility properties. nih.gov |

This compound Derivatives in Therapeutic Development

Anticancer Agents

Glutamic acid derivatives have become a significant area of research in the development of novel anticancer therapies. nih.gov This interest stems from the crucial role of glutamine, a derivative of glutamic acid, in the metabolism of cancer cells. nih.govdntb.gov.ua Cancer cells often exhibit a high demand for glutamine as a source of carbon and nitrogen for their rapid growth and proliferation. mdpi.com Consequently, targeting glutamine metabolism with glutamic acid derivatives presents a promising strategy to inhibit tumor growth. nih.govdntb.gov.ua

Several approaches are being investigated:

Inhibition of Glutaminase (GLS): Glutaminase is a key enzyme that converts glutamine to glutamate (B1630785). Inhibiting this enzyme can disrupt cancer cell metabolism. CB-839 (Telaglenastat) is a potent, non-competitive allosteric inhibitor of GLS that has been evaluated in clinical trials for various cancers, including metastatic colorectal cancer. nih.govmdanderson.org It has shown antiproliferative properties in triple-negative breast cancer by reducing glutamine consumption and the levels of downstream metabolites. nih.gov

Targeting Glutamine Transporters: Cancer cells rely on transporters to uptake glutamine. V-9302, an antagonist of the glutamine transporter SLC1A5 (also known as ASCT2), has demonstrated anti-tumor responses in preclinical models of solid tumors by blocking glutamine uptake. mdpi.comnih.gov

PET Imaging Agents: Derivatives of glutamic acid are also being developed as imaging agents to monitor cancer metabolism. (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) is a positron emission tomography (PET) tracer used to measure the activity of the system xC- transporter, which is highly expressed in various cancers. plos.org This allows for the non-invasive detection of tumors and the evaluation of treatment response. plos.orgmdanderson.org

Computationally Designed Derivatives: Researchers are using computational methods to design and screen novel glutamic acid derivatives with potential anticancer activity. dntb.gov.uamdpi.commdpi.com In one study, 123 derivatives were theoretically formulated, with nine showing promise for cytotoxicity against breast adenocarcinoma, lung cancer, and colon carcinoma cell lines. nih.govdntb.gov.ua

The following table summarizes some of the glutamic acid derivatives under investigation for cancer therapy:

| Derivative | Target/Mechanism | Development Stage | Key Findings |

| CB-839 (Telaglenastat) | Glutaminase (GLS1) inhibitor | Phase I/II Clinical Trials | Reduces glutamine consumption and shows antiproliferative properties in various cancers. nih.govmdanderson.org |

| V-9302 | SLC1A5 (ASCT2) glutamine transporter antagonist | Preclinical | Blocks glutamine uptake, leading to altered tumor cell growth and survival. mdpi.comnih.gov |

| (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) | System xC- transporter substrate for PET imaging | Clinical Trials | Used for detection and monitoring of various cancers by measuring transporter activity. plos.orgmdanderson.org |

| Computationally Designed Derivatives (e.g., 4Db6) | Predicted to inhibit glutamine synthetase | In silico and in vitro | Showed cytotoxicity against various cancer cell lines in theoretical and initial experimental studies. nih.govdntb.gov.ua |

Neurotransmitter Modulation

Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in synaptic transmission and plasticity, which are fundamental for cognitive functions like learning and memory. wikipedia.orgnih.gov It is also the precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. wikipedia.orgnih.govphysio-pedia.com The balance between excitatory glutamatergic and inhibitory GABAergic signaling is crucial for normal brain function. nih.gov

Derivatives of this compound are being investigated for their potential to modulate these neurotransmitter systems, which could have therapeutic applications in a range of neurological and psychiatric disorders. jst.go.jp Research in this area focuses on several key aspects:

Glutamate Receptors: Glutamate acts on both ionotropic (e.g., NMDA, AMPA) and metabotropic receptors. wikipedia.orgjst.go.jp The development of compounds that can selectively target these receptors is a major goal in neuropharmacology. While much of the research has focused on glutamic acid itself, the principles apply to the development of its derivatives for more specific actions.

GABA Synthesis and Signaling: Since glutamic acid is the direct precursor to GABA, via the enzyme glutamic acid decarboxylase (GAD), modulation of this pathway can impact inhibitory neurotransmission. nih.govphysio-pedia.comacnp.org Deficits in GABA signaling are associated with conditions like hypertonia and rigidity. physio-pedia.com

Enteric Nervous System: Glutamatergic neurons and NMDA receptors have also been identified in the human enteric nervous system, where they appear to modulate cholinergic function. acnp.org This suggests that this compound derivatives could have applications in gastrointestinal disorders.

The table below highlights the roles of glutamic acid and its derivatives in neurotransmitter systems:

| System | Role of Glutamic Acid/Derivatives | Potential Therapeutic Applications |

| Central Nervous System (Excitatory) | Primary excitatory neurotransmitter, acting on NMDA and AMPA receptors. wikipedia.orgnih.gov | Modulation of cognitive function, treatment of disorders related to excitotoxicity. jst.go.jp |

| Central Nervous System (Inhibitory) | Precursor to the inhibitory neurotransmitter GABA. wikipedia.orgnih.govphysio-pedia.com | Treatment of seizure disorders, anxiety, and other conditions linked to GABA deficits. nih.govphysio-pedia.com |

| Enteric Nervous System | Modulates cholinergic function via NMDA receptors. acnp.org | Potential for treating gastrointestinal motility disorders. |

Treatment of Metabolic Disorders

Derivatives of this compound are intrinsically linked to the metabolic disorder glutaric aciduria type I (GA-I). actaneurologica.com This rare, autosomal recessive disorder is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is essential for the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. actaneurologica.comedoriumjournalofradiology.com This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic and can cause severe neurological damage. actaneurologica.comedoriumjournalofradiology.com

While this compound derivatives are the cause of the pathology in GA-I, research into their transport and effects is crucial for developing treatment strategies. nih.gov Current management of GA-I focuses on reducing the production of these toxic metabolites and aiding in their removal. atamanchemicals.com Therapeutic approaches include:

Dietary Management: A low-protein diet, specifically restricting the intake of lysine and tryptophan, is a cornerstone of treatment. edoriumjournalofradiology.comatamanchemicals.com

Supplementation: L-carnitine supplementation is used to help form and excrete glutaric acid derivatives as acylcarnitines. edoriumjournalofradiology.comresearchgate.net Riboflavin (B1680620), a cofactor for the deficient enzyme, may also be used to enhance any residual enzyme activity. edoriumjournalofradiology.com

GABA Analogues: Because glutaric acid can inhibit the synthesis of GABA, analogues like baclofen (B1667701) may be used to manage symptoms such as dystonia. edoriumjournalofradiology.com

The identification of transporters for glutaric acid and its derivatives, such as organic anion transporters (OATs), may represent new therapeutic targets for treating GA-I and related disorders. nih.gov While the direct use of this compound derivatives as a treatment is not the primary approach, understanding their metabolic pathways is key to managing these conditions. creative-proteomics.com

The table below summarizes the connection between this compound derivatives and metabolic disorders:

| Metabolic Disorder | Role of this compound Derivatives | Therapeutic Approaches |

| Glutaric Aciduria Type I (GA-I) | Accumulation of glutaric acid and 3-hydroxyglutaric acid due to enzyme deficiency, leading to neurotoxicity. actaneurologica.comedoriumjournalofradiology.com | Low-protein diet (lysine and tryptophan restriction), L-carnitine and riboflavin supplementation, GABA analogues (e.g., baclofen). edoriumjournalofradiology.comatamanchemicals.comresearchgate.net |

Prodrug Development and Enhanced Bioavailability

The chemical structure of this compound makes it a valuable component in prodrug design, a strategy used to improve the physicochemical and pharmacokinetic properties of therapeutic agents. tandfonline.com By conjugating a drug molecule with this compound, it is possible to enhance properties such as water solubility and bioavailability. tandfonline.comajrconline.org

A notable example is the development of a curcumin-diglutaric acid (CurDG) prodrug. tandfonline.com Curcumin (B1669340), a natural compound with various biological activities, suffers from poor water solubility, which limits its therapeutic potential. By conjugating curcumin with glutaric acid via an ester linkage, researchers significantly increased its aqueous solubility. researchgate.nettandfonline.com This prodrug was also found to release the parent curcumin molecule in human plasma, demonstrating its potential to serve as an effective delivery system with enhanced oral bioavailability. researchgate.nettandfonline.com

The use of dicarboxylic acids like glutaric acid in prodrug design can also lead to intramolecularly-activated prodrugs. tandfonline.com This approach has the advantage of avoiding variability in drug release that can arise from enzymatic bioactivation, which can differ between individuals. tandfonline.com

Another example involves the synthesis of amino acid derivatives of the flavonoid tricin. A tricin-alanine-glutamic acid conjugate was shown to have enhanced permeability and stability, resulting in excellent bioavailability after oral administration in rats. mdpi.com This suggests that incorporating glutamic acid into a prodrug structure can facilitate transport and improve drug delivery. mdpi.com

The table below presents examples of this compound in prodrug development:

| Prodrug | Parent Drug | Purpose of Conjugation | Key Findings |

| Curcumin-diglutaric acid (CurDG) | Curcumin | Improve water solubility and bioavailability. tandfonline.com | Significantly greater aqueous solubility than curcumin; released parent drug in plasma. researchgate.nettandfonline.com |

| Tricin-alanine-glutamic acid conjugate | Tricin | Improve oral availability. mdpi.com | Enhanced permeability, stability, and excellent bioavailability after oral administration in rats. mdpi.com |

Agricultural and Environmental Applications

Glutamic acid and its polymeric forms have demonstrated significant potential in various agricultural and environmental applications. These range from stimulating plant growth and improving nitrogen metabolism to playing a role in wastewater treatment.

Glutamic Acid as Plant Growth Stimulant

Research has indicated that glutamic acid can act as a biostimulant, positively influencing various aspects of plant growth and yield. mdpi.com For instance, studies on garlic (Allium sativum L.) have shown that the application of glutamic acid can lead to increased leaf width and number per plant. cabidigitallibrary.org In blueberry (Vaccinium corymbosum L.), the application of glutamic acid has been observed to increase the number of flower buds, fruit weight, and size. mdpi.com Similarly, in carrots (Daucus carota L.), the combined use of L-tryptophan and L-glutamic acid resulted in a significant increase in total and marketable yields. mdpi.comresearchgate.net

The stimulatory effects of glutamic acid are attributed to its role in several key physiological processes. It is involved in chlorophyll (B73375) synthesis, which can lead to a higher rate of photosynthesis. nichino.ukdoraagri.com Additionally, glutamic acid can act as an osmotic agent, helping plants to maintain water and nutrient absorption even under stressful conditions. nichino.uk It also plays a role in the activation of plant hormones, cell division, and the synthesis of phytochelatins. cabidigitallibrary.org

Table 1: Effects of Glutamic Acid Application on Various Crops

| Crop | Treatment | Observed Effects | Reference |

|---|---|---|---|

| Garlic (Allium sativum L.) | Glutamic Acid (400 and 800 GLU doses) | Increased leaf width by 14.06% and 13.28% respectively; Increased leaf number per plant. | cabidigitallibrary.org |

| Blueberry (Vaccinium corymbosum L.) | Glutamic Acid (500 mg L−1) | 23% increase in the number of buds per stem; 15% increase in total soluble solids and fruit weight; 12% increase in polar diameter; 16% increase in equatorial diameter. | mdpi.com |

| Carrot (Daucus carota L.) | L-tryptophan + L-glutamic acid | 17% increase in total yield; 27% increase in marketable yield. | mdpi.com |

| Wheat | Glutamic acid-based biostimulant | Increased sucrose (B13894) production by up to 39% in-season. | nichino.uk |

| Tomato, Tobacco, Carrot | Glutamic acid | Increased growth of cell cultures. | google.com |

Role in Nitrogen Metabolism in Plants

Glutamic acid is a central molecule in the nitrogen metabolism of higher plants. oup.com It is directly involved in the assimilation of ammonia (B1221849) and the transfer of its α-amino group to all other amino acids. oup.com The primary pathway for ammonia assimilation in plants is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. mdpi.comnih.gov In this cycle, ammonia is first incorporated into glutamic acid to form glutamine by the enzyme glutamine synthetase (GS). mdpi.com Subsequently, the enzyme glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate. oup.commdpi.com

This process is crucial for converting inorganic nitrogen, absorbed by the roots as nitrate (B79036) or ammonium (B1175870), into organic forms that the plant can utilize for growth and development. nih.govfrontiersin.org Glutamic acid itself serves as a precursor for the synthesis of other essential amino acids such as aspartic acid, serine, alanine, lysine, and proline. mdpi.comfrontiersin.org

The concentration of glutamic acid in plant tissues can be influenced by the form of nitrogen supplied. For example, studies on tobacco plants have shown that the concentration of glutamic acid varies depending on whether the plants are supplied with nitrate, ammonium, or are under low nitrogen conditions. oup.com However, the changes in glutamate levels are often less pronounced compared to other amino acids, highlighting its central and relatively stable role in nitrogen metabolism. oup.com

Exogenous application of glutamic acid can enhance nitrogen metabolism in plants. It has been shown to induce the activities of key enzymes like nitrate reductase and glutamine synthase, leading to higher soluble protein content and nitrogen accumulation in leaves. frontiersin.org This improved nitrogen use efficiency can contribute to better plant growth and yield. ajiagrosolutions.com

Wastewater Treatment Applications

Polymeric forms of glutamic acid, particularly poly-γ-glutamic acid (γ-PGA), have emerged as effective and environmentally friendly materials for wastewater treatment. frontiersin.org γ-PGA is a biodegradable and non-toxic biopolymer that can be produced by various microorganisms, including Bacillus subtilis and Bacillus licheniformis. frontiersin.orgresearchgate.net

One of the primary applications of γ-PGA in wastewater treatment is as a flocculant. nih.gov Flocculants work by causing suspended particles in wastewater to aggregate into larger flocs, which can then be more easily removed through sedimentation. nih.govmdpi.com Cross-linked poly-γ-glutamic acid has been shown to effectively purify polluted water from rivers and ponds by flocculating and precipitating components like clay minerals, microorganisms, and chemical compounds. nih.gov The mechanism of action is thought to involve electrostatic interaction between the flocculant and the pollutants. nih.gov γ-PGA has demonstrated high flocculating activity, making it a potential replacement for conventional synthetic flocculants that can have negative environmental impacts. frontiersin.org

In addition to removing suspended solids, γ-PGA-based materials are effective in removing heavy metal ions from wastewater. mdpi.com γ-PGA possesses carboxyl and imino functional groups that have a high binding affinity for heavy metal ions. mdpi.com Water-insoluble hydrogels based on PGA have been developed and shown to have good adsorption effects on heavy metals such as Cu²⁺, Cr⁶⁺, and Zn²⁺. mdpi.com The adsorption mechanism involves electrostatic interactions and coordination with the functional groups of the PGA. mdpi.com These hydrogels have the advantage of being reusable, although their efficiency may decrease over multiple cycles. mdpi.com

Furthermore, the production of γ-PGA can be integrated with the treatment of industrial wastewater, such as glutamate wastewater, which is characterized by high acidity, chemical oxygen demand (COD), and ammonia nitrogen. researchgate.netnih.gov Studies have shown that microorganisms like Bacillus licheniformis can be used to ferment polyglutamic acid from glutamate wastewater, thereby reducing pollution while producing a valuable biopolymer. researchgate.netnih.gov

Table 2: Application of Poly-γ-Glutamic Acid (γ-PGA) in Wastewater Treatment

| Application | Material | Target Pollutants | Mechanism/Effectiveness | Reference |

|---|---|---|---|---|

| Flocculation | Cross-linked poly-γ-glutamic acid (C-L γ-PGA) | Clay minerals, microorganisms, chemical compounds | Flocculation and precipitation based on electrostatic interaction. | nih.gov |

| Flocculation | γ-PGA from Bacillus subtilis | Suspended particles in wastewater | High flocculating activity, potential replacement for synthetic flocculants. | frontiersin.org |

| Heavy Metal Removal | Poly(gamma-glutamic acid) (PGA)-based hydrogel | Cu²⁺, Cr⁶⁺, Zn²⁺ | Adsorption via electrostatic interactions and coordination. Good reusability. | mdpi.com |

| Dye Removal | γ-PGA | Basic dyes | Efficient removal (98%) from aqueous solution. | frontiersin.org |

| Industrial Wastewater Treatment | Bacillus licheniformis fermentation | Glutamate wastewater (high acidity, COD, ammonia nitrogen) | Production of γ-PGA from wastewater, reducing pollution. | researchgate.netnih.gov |

Analytical Methodologies for Glutaramic Acid Quantification and Characterization

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of glutaramic acid from complex mixtures. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific properties of this compound or its derivatives being analyzed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. tandfonline.comumaine.edu Various HPLC methods have been developed, often involving pre-column or post-column derivatization to enhance detection, especially when using UV-Vis detectors. tandfonline.comeuropa.eu

One common approach involves the derivatization of this compound with agents like phenylisothiocyanate (PITC) followed by separation on a C18 reversed-phase column and detection at 254 nm. tandfonline.com This method has been successfully used to quantify free this compound in a variety of food products. tandfonline.com Another strategy utilizes post-column derivatization with ninhydrin (B49086) and photometric detection at 570 nm after separation on an ion-exchange column. europa.eu For enhanced sensitivity, fluorescence detection can be used following derivatization. umaine.edunih.gov For instance, a method for analyzing this compound in tomatoes involved extraction with 80% ethanol, derivatization with an internal standard, and subsequent HPLC analysis with fluorescence detection (excitation at 250 nm and emission at 395 nm). umaine.edu

The separation of this compound enantiomers can be achieved using chiral HPLC columns, such as the Astec® CHIROBIOTIC® T, with a mobile phase of water, methanol (B129727), and formic acid and UV detection at 205 nm. sigmaaldrich.com

| Method | Derivatization | Column | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Phenylisothiocyanate (PITC) | C-18 | UV (254 nm) | Foods | tandfonline.com |